molecular formula C10H8BrNO B1296638 5-Bromo-2-methyl-4-phenyl-1,3-oxazole CAS No. 20662-93-5

5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Cat. No.: B1296638
CAS No.: 20662-93-5
M. Wt: 238.08 g/mol
InChI Key: SLOYSHJWCWOWNW-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a heterocyclic compound with the molecular formula C10H8BrNO. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a five-membered ring containing both oxygen and nitrogen atoms, with a bromine atom at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methyl-4-phenyl-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoacetophenone with acetic anhydride and ammonium acetate under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Properties

IUPAC Name

5-bromo-2-methyl-4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOYSHJWCWOWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340000
Record name 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-93-5
Record name 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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